molecular formula C15H28O5 B095105 1,2-Dihexanoylglycerol CAS No. 17598-91-3

1,2-Dihexanoylglycerol

Cat. No. B095105
CAS RN: 17598-91-3
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihexanoylglycerol (DAG) is a glycerolipid that has been extensively studied for its role in cellular signaling pathways. DAG is a key intermediate in the synthesis of phospholipids and triacylglycerols, which are essential components of cell membranes. DAG has also been shown to play a role in numerous physiological processes, including insulin signaling, cell proliferation, and apoptosis.

Scientific Research Applications

Purification and Industrial Applications

1,2-Dihexanoylglycerol (1,2-DAG) is significant in various industries, including food, medicine, and chemicals. A study by Zhu et al. (2017) developed an efficient two-step solvent crystallization process for purifying 1,2-DAG. This method is scalable, simple, and effective, ensuring the stability of 1,2-DAG by preventing acyl migration to 1,3-DAGs (Zhu, Jin, Wang, & Wang, 2017).

Bioregulatory Role in Cells

1,2-Dihexanoylglycerol has been observed to impact cellular functions. Dawson et al. (1987) noted that 1,2‐sn‐Dihexanoylglycerol (HHG) can reduce ATP content in cells, influencing cellular responses mediated through protein kinase C activation (Dawson et al., 1987). Lapetina et al. (1985) found that exogenous sn-1,2-diacylglycerols activate protein kinase C in human platelets, indicating their role in cellular signal transduction (Lapetina, Reep, Ganong, & Bell, 1985).

Structural and Polymorphic Studies

1,2-DAGs are crucial in studying the structure and polymorphism of lipids. Kodali et al. (1990) analyzed synthetic 1,2-diacyl-sn-glycerols with different fatty acyl chains, revealing insights into the polymorphic behavior and physical properties of these compounds (Kodali, Fahey, & Small, 1990). Hamilton et al. (1991) studied the interaction of diacylglycerols with phospholipid bilayers, providing understanding of their interfacial conformation and dynamics in cell membranes (Hamilton, Bhamidipati, Kodali, & Small, 1991).

Nutritional and Metabolic Insights

Odle (1997) explored the use of medium-chain triglycerides (MCT), including dihexanoylglycerol, in neonatal nutrition, highlighting their rapid utilization and metabolic properties in neonates (Odle, 1997).

Analytical Methods in Lipid Mixtures

Nieva-Echevarría et al. (2014) developed a Proton Nuclear Magnetic Resonance (1H NMR) based method to evaluate the hydrolysis level in complex lipid mixtures, including 1,2-DAGs. This methodology is significant in various fields such as food technology, nutrition, and medicine (Nieva-Echevarría, Goicoechea, Manzanos, & Guillén, 2014).

Synthesis and Derivative Studies

Batrakov et al. (1976) conducted research on the synthesis of monoglycosyl diglycerides and their derivatives, including dihexanoylglycerol, which is crucial for understanding the chemical properties and potential applications of these compounds (Batrakov, Il'ina, & Panosyan, 1976).

properties

IUPAC Name

(2-hexanoyloxy-3-hydroxypropyl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938726
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihexanoylglycerol

CAS RN

17598-91-3, 33774-66-2
Record name 1,2-Dihexanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, diester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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